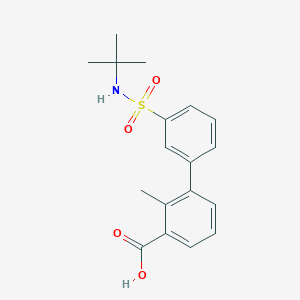
3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid is an organic compound that features a combination of a fluorinated benzoic acid moiety and a t-butylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common route includes:
Nitration: of a suitable precursor to introduce a nitro group.
Reduction: of the nitro group to an amine.
Sulfonation: to introduce the sulfamoyl group.
Fluorination: to add the fluorine atom.
Carboxylation: to form the benzoic acid moiety.
Each step requires specific reagents and conditions, such as:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Sulfonation: Chlorosulfonic acid.
Fluorination: Selectfluor or other fluorinating agents.
Carboxylation: Carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of sulfamoyl group to sulfonic acid.
Reduction: Reduction of the carboxylic acid to an alcohol.
Substitution: Halogen exchange reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like sodium iodide for halogen exchange.
Major Products
Oxidation: Formation of 3-(3-T-Butylsulfonylphenyl)-5-fluorobenzoic acid.
Reduction: Formation of 3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzyl alcohol.
Substitution: Formation of 3-(3-T-Butylsulfamoylphenyl)-5-iodobenzoic acid.
Scientific Research Applications
3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors due to its structural features.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid depends on its application. In medicinal chemistry, it may act by:
Inhibiting enzymes: Binding to active sites and blocking substrate access.
Modulating pathways: Interacting with molecular targets to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-T-Butylsulfamoylphenyl)-4-fluorobenzoic acid
- 3-(3-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid
- 3-(3-T-Butylsulfamoylphenyl)-5-bromobenzoic acid
Uniqueness
3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(18)8-12/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPBRDXQNFAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6412959.png)
![2-CHLORO-5-[4-(PYRROLIDINYLSULFONYL)PHENYL]BENZOIC ACID](/img/structure/B6412965.png)
![2-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6412980.png)



![4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6413004.png)







